3-({[1-(2-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
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Overview
Description
3-({[1-(2-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine is a complex organic compound that features a pyridine ring, an imidazole ring, and a nitrobenzoyl group
Mechanism of Action
Target of Action
Indole and imidazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that “(2-Methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone” may also interact with various biological targets.
Mode of Action
Indole and imidazole derivatives are known to interact with their targets in a way that modulates their activity .
Biochemical Pathways
Indole and imidazole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Indole and imidazole derivatives are generally highly soluble in water and other polar solvents , which may influence their bioavailability.
Result of Action
The broad range of biological activities associated with indole and imidazole derivatives suggests that they may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[1-(2-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine typically involves multiple steps:
Formation of the Imidazole Ring:
Attachment of the Pyridine Ring: The pyridine ring is then attached to the imidazole ring through a nucleophilic substitution reaction.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reagent reacts with the intermediate compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts may also be used to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Comparison with Similar Compounds
- 3-Methyl-2-(3-nitrobenzoyl)pyridine
- 1-(2-Methyl-3-nitrobenzoyl)piperazine
- 2,6-Bis-(6-nitrobenzimidazol-2-yl)pyridine
Uniqueness: The uniqueness of 3-({[1-(2-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine lies in its combination of a pyridine ring, an imidazole ring, and a nitrobenzoyl group. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(2-methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-12-14(5-2-6-15(12)21(23)24)16(22)20-9-8-19-17(20)25-11-13-4-3-7-18-10-13/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVQQFZDKNMKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN=C2SCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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